Cas no 2098030-43-2 (1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol)
![1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol structure](https://ja.kuujia.com/scimg/cas/2098030-43-2x500.png)
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol, 1-[[(4-aminobutyl)amino]methyl]-
- 1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol
- F6545-5501
- 2098030-43-2
- 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol
- starbld0047501
- AKOS040823502
-
- インチ: 1S/C10H22N2O/c11-7-3-4-8-12-9-10(13)5-1-2-6-10/h12-13H,1-9,11H2
- InChIKey: PGVZSDAARRCOQZ-UHFFFAOYSA-N
- ほほえんだ: C1(CNCCCCN)(O)CCCC1
計算された属性
- せいみつぶんしりょう: 186.173213330g/mol
- どういたいしつりょう: 186.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 58.3Ų
じっけんとくせい
- 密度みつど: 1.013±0.06 g/cm3(Predicted)
- ふってん: 308.1±17.0 °C(Predicted)
- 酸性度係数(pKa): 14.93±0.20(Predicted)
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-5501-2.5g |
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol |
2098030-43-2 | 95%+ | 2.5g |
$658.0 | 2023-09-06 | |
Life Chemicals | F6545-5501-0.25g |
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol |
2098030-43-2 | 95%+ | 0.25g |
$270.0 | 2023-09-06 | |
Life Chemicals | F6545-5501-10g |
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol |
2098030-43-2 | 95%+ | 10g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F6545-5501-0.5g |
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol |
2098030-43-2 | 95%+ | 0.5g |
$285.0 | 2023-09-06 | |
Life Chemicals | F6545-5501-1g |
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol |
2098030-43-2 | 95%+ | 1g |
$301.0 | 2023-09-06 | |
Life Chemicals | F6545-5501-5g |
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol |
2098030-43-2 | 95%+ | 5g |
$994.0 | 2023-09-06 |
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-olに関する追加情報
1-{[(4-Aminobutyl)amino]methyl}cyclopentan-1-ol (CAS No. 2098030-43-2): A Comprehensive Overview
The compound 1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol, identified by the CAS registry number 2098030-43-2, is a versatile organic molecule with significant potential in various chemical and pharmaceutical applications. This compound, often referred to as cyclopentanol derivative, has garnered attention in recent years due to its unique structural properties and functional groups, which make it a valuable precursor in synthetic chemistry.
Structurally, the molecule consists of a cyclopentane ring substituted with a hydroxyl group at position 1 and an aminoalkyl group at position 1. The aminoalkyl group is specifically a 4-amino-butyl chain attached via an amino linkage to the cyclopentane ring. This configuration provides the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. The presence of the hydroxyl group allows for easy functionalization, while the amino group provides nucleophilic reactivity, enabling further chemical modifications.
Recent studies have highlighted the importance of cyclopentanol derivatives in drug discovery and development. The cyclopentane ring is known for its stability and flexibility, which are advantageous in creating bioactive molecules. Researchers have explored the use of this compound as a building block for synthesizing complex molecules with potential pharmacological activities. For instance, its derivatives have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties.
In terms of synthesis, the compound can be prepared through various methods, including nucleophilic substitution and reductive amination. One common approach involves the reaction of cyclopentanone with an appropriate amine followed by reduction to yield the corresponding alcohol. This method is efficient and scalable, making it suitable for industrial production. The ease of synthesis and high purity achievable through modern techniques have further enhanced its appeal in both academic and industrial settings.
The compound's applications extend beyond pharmaceuticals. It has been utilized in the development of advanced materials, such as polymers and surfactants. Its ability to form hydrogen bonds due to the hydroxyl group makes it an effective additive in enhancing material properties like viscosity and stability. In addition, its amino functionality enables it to act as a cross-linking agent in polymer chemistry, opening avenues for innovative material designs.
From an environmental standpoint, researchers have examined the biodegradability and eco-friendliness of this compound. Studies suggest that under certain conditions, it can be metabolized by microorganisms, reducing its environmental footprint. This characteristic is particularly important in industries where sustainability is a priority.
In conclusion, 1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol (CAS No. 2098030-43-2) is a multifaceted compound with promising applications across various fields. Its unique structure, ease of synthesis, and functional versatility make it a valuable asset in modern chemistry. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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